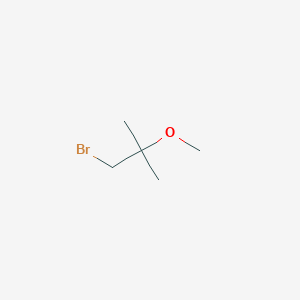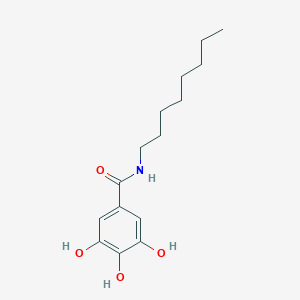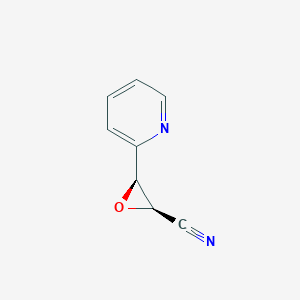
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral epoxide that has a pyridine ring attached to it.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are lipid compounds that play a key role in the development of inflammation. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile in lab experiments is its high potency and selectivity. It has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile. One of the main areas of research is in the development of new drugs that are based on this compound. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. Additionally, there is a need for more research on the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. The synthesis of this compound is a multi-step process that involves the use of various reagents and catalysts, and its high potency and selectivity make it a valuable tool for studying the mechanisms of various diseases.
Métodos De Síntesis
The synthesis of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through the epoxidation of 2-(pyridin-2-yl)acetonitrile using mCPBA (meta-Chloroperoxybenzoic acid) as a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties.
Propiedades
Número CAS |
110038-40-9 |
|---|---|
Nombre del producto |
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile |
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-8(11-7)6-3-1-2-4-10-6/h1-4,7-8H/t7-,8+/m1/s1 |
Clave InChI |
BGFZKRLPYIIBTJ-SFYZADRCSA-N |
SMILES isomérico |
C1=CC=NC(=C1)[C@H]2[C@H](O2)C#N |
SMILES |
C1=CC=NC(=C1)C2C(O2)C#N |
SMILES canónico |
C1=CC=NC(=C1)C2C(O2)C#N |
Sinónimos |
Oxiranecarbonitrile, 3-(2-pyridinyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)
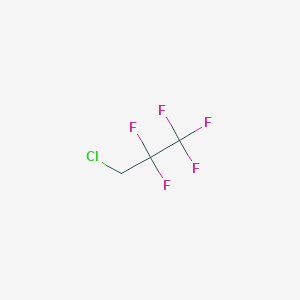
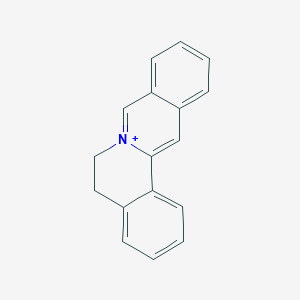
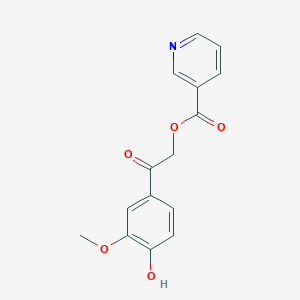
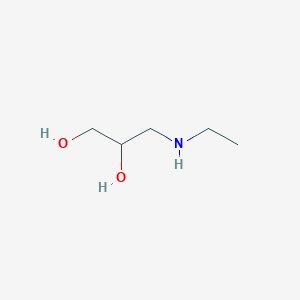
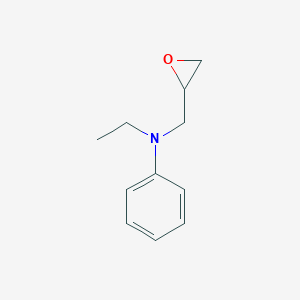

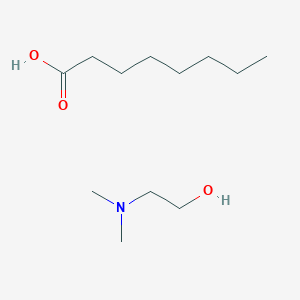
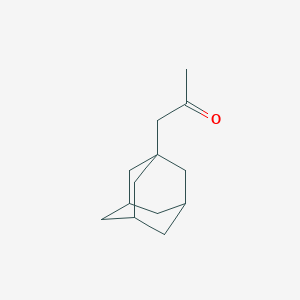
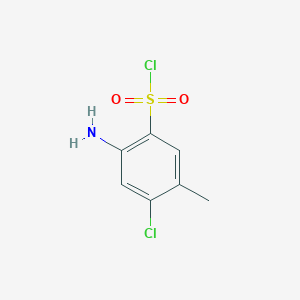
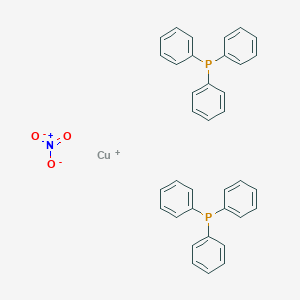
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
